molecular formula C14H18BrN3O2 B6221370 tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate CAS No. 2757961-28-5

tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No.: B6221370
CAS No.: 2757961-28-5
M. Wt: 340.2
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Description

tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a bromoimidazopyridine moiety

Properties

CAS No.

2757961-28-5

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromoimidazopyridine derivative. One common method involves the use of tert-butyl carbamate and 6-bromoimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate, under reflux conditions in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the imidazopyridine ring.

    Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted imidazopyridine derivative .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoimidazopyridine moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. The tert-butyl carbamate group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
  • tert-butyl N-[(1S)-1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Uniqueness: The presence of the bromine atom in tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This can result in different biological activities and applications .

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